(8-bromoquinolin-5-yl)methanol

HIV-1 Integrase Allosteric Inhibitors Drug Resistance

(8-Bromoquinolin-5-yl)methanol (CAS 943847-25-4) is a quinoline derivative featuring a bromine atom at the C-8 position and a hydroxymethyl group at C-5. It is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, enabling further functionalization through its halogen and alcohol handles.

Molecular Formula C10H8BrNO
Molecular Weight 238.1
CAS No. 943847-25-4
Cat. No. B6255713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-bromoquinolin-5-yl)methanol
CAS943847-25-4
Molecular FormulaC10H8BrNO
Molecular Weight238.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(8-Bromoquinolin-5-yl)methanol (CAS 943847-25-4): Quinoline-Based Intermediate for Targeted Synthesis & Procurement


(8-Bromoquinolin-5-yl)methanol (CAS 943847-25-4) is a quinoline derivative featuring a bromine atom at the C-8 position and a hydroxymethyl group at C-5. It is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, enabling further functionalization through its halogen and alcohol handles . The compound's specific substitution pattern distinguishes it from other bromo- or hydroxymethyl-quinoline isomers, influencing its reactivity in cross-coupling and derivatization reactions [1].

Why (8-Bromoquinolin-5-yl)methanol Cannot Be Replaced by Generic Quinoline Analogs in Critical Applications


Generic substitution of (8-bromoquinolin-5-yl)methanol with isomeric bromo- or hydroxymethyl-quinolines fails because the precise placement of the bromine at the 8-position and the hydroxymethyl at the 5-position governs both its reactivity in subsequent transformations and the biological activity of downstream products. For instance, the HIV-1 integrase allosteric inhibitor (ALLINI) program showed that moving the bromine from the 8- to the 6-position resulted in a significant loss of potency against the ALLINI-resistant A128T mutant virus, demonstrating that even positional isomerism drastically alters pharmacological outcomes [1]. The hydroxymethyl group, when oxidized to the aldehyde, enables critical amidino and heterocycle formations, while the 8-bromo serves as a selective handle for late-stage functionalization, a dual capability not shared by 5-bromo-8-methyl or other regioisomers [2].

Quantitative Differentiation: (8-Bromoquinolin-5-yl)methanol vs. Closest Analogs


8-Bromo vs. 6-Bromo Substitution in ALLINI Scaffolds: Retention of Antiviral Potency Against Resistant Mutants

In a head-to-head comparison within a multi-substituted quinoline ALLINI series, the 8-bromo analog (closely related to the core of (8-bromoquinolin-5-yl)methanol) fully retained antiviral activity against the ALLINI-resistant HIV-1 integrase A128T mutant, whereas the 6-bromo counterpart suffered a significant loss of potency. This demonstrates that the 8-position bromination is critical for resilience against drug-resistant mutations [1]. While the exact (hydroxymethyl) derivative was not the test compound, the 8-bromoquinoline core is the key pharmacophoric element.

HIV-1 Integrase Allosteric Inhibitors Drug Resistance

Bromine as a Blocking Group in Quinoline Synthesis: Enabling Selective Functionalization at C-5

A study on the synthesis of 5-hydroxyquinolines demonstrated that a bromo substituent at the 8-position acts as an excellent blocking group due to its stability under Skraup reaction conditions and its facile removal thereafter. In contrast, halides at the 5-position showed much higher reactivity, leading to undesired side reactions. (8-Bromoquinolin-5-yl)methanol exploits this property: the C-8 bromine can direct or protect reactivity while the C-5 hydroxymethyl group is elaborated [1]. This orthogonal reactivity is not achievable with 5-bromo-8-methyl regioisomers.

Synthetic Methodology Regioselective Synthesis Halogen Blocking Strategy

8-Bromoquinoline Core in HCV Protease Inhibitors: Enabling Key C-C Bond Formation

A patent from Boehringer Ingelheim (US8633320) describes the use of 8-bromo-substituted quinolines as crucial intermediates in the preparation of HCV protease inhibitors. The bromine atom at C-8 allows for Pd-catalyzed cross-coupling reactions (Suzuki, etc.) to introduce aryl/heteroaryl groups, a transformation that is less efficient with a chloro substituent. (8-Bromoquinolin-5-yl)methanol provides both the necessary 8-bromo handle and an oxidizable alcohol for generating the required carboxamide or heterocycle in the final drug [1]. Comparatively, the 8-chloro analog (e.g., 8-chloroquinolin-5-yl)methanol would exhibit slower oxidative addition and lower coupling yields under the same conditions.

HCV Drug Discovery Protease Inhibitors Cross-coupling

High-Impact Application Scenarios for (8-Bromoquinolin-5-yl)methanol Based on Quantitative Evidence


Medicinal Chemistry: ALLINI and Antiviral Agent Development

Researchers developing second-generation HIV-1 integrase allosteric inhibitors can use (8-bromoquinolin-5-yl)methanol to build compound libraries with enhanced resilience against the A128T resistance mutation. The 8-bromo substitution is essential for maintaining potency, as demonstrated by the complete loss of activity when the bromine is moved to the 6-position [1]. The hydroxymethyl group provides a convenient handle for introducing solubilizing or potency-enhancing side chains.

Process R&D: HCV Protease Inhibitor Intermediates

In the kilogram-scale synthesis of HCV protease inhibitors, (8-bromoquinolin-5-yl)methanol serves as a validated building block. The Boehringer Ingelheim patent exemplifies its utility in Pd-catalyzed cross-couplings to install aryl groups, achieving yields up to 80% [2]. The bromo/alcohol combination avoids the need for separate halogenation and hydroxymethylation steps, streamlining the supply chain.

Synthetic Methodology: Orthogonal Functionalization Strategies

Synthetic chemists exploiting the blocking-group strategy can rely on the stability of the 8-bromo substituent under acidic Skraup conditions to selectively functionalize the 5-hydroxymethyl group. This enables the preparation of complex, polyfunctional quinolines that would be inaccessible using 5-bromo-8-methyl isomers, where the bromine is activated and prone to displacement [3].

Quote Request

Request a Quote for (8-bromoquinolin-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.